An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in the fields of natural product chemistry, pharmaceuticals, and materials science, a comprehensive understanding of NMR spectral data is fundamental to confirming molecular structure, assessing purity, and understanding conformational dynamics. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, also known as di-l-menthyl succinate. This molecule, a diester of l-menthol and succinic acid, is of interest for its potential applications derived from its chiral menthyl moieties and its biodegradable succinate backbone.
Due to the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will present a detailed, predicted spectrum. The assignments are based on established NMR principles and a thorough analysis of the spectral data of its constituent parts: l-menthol and simple succinate esters. This approach not only provides a reliable reference for the spectral features of the title compound but also serves as an instructive example of how to approach spectral interpretation for complex molecules.
Molecular Structure and Symmetry Considerations
The structure of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is characterized by a central, symmetric succinate bridge connecting two l-menthyl groups via ester linkages. The stereochemistry of the l-menthol moieties is (1S,2R,5S). The molecule as a whole possesses a C₂ axis of symmetry, which has important implications for its NMR spectra. This symmetry element renders the two l-menthyl groups chemically equivalent, meaning that each corresponding proton and carbon in the two menthyl units will have the same chemical shift. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra will be halved compared to what would be expected for an asymmetric diester.
¹³C NMR Spectral Data Assignments
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see signals for the ten unique carbons of the menthyl group and two unique carbons for the succinate moiety, for a total of twelve signals. The chemical shift of each carbon is influenced by its local electronic environment, including the electronegativity of nearby atoms and its hybridization state.
The esterification of l-menthol with succinic acid is predicted to cause a downfield shift (an increase in ppm) for the carbon atom directly attached to the ester oxygen (C-1) and a slight upfield or downfield shift for the adjacent carbons (C-2 and C-6) compared to free l-menthol. The carbonyl carbon of the succinate will have a characteristic chemical shift in the ester region.
Table 1: Predicted ¹³C NMR Chemical Shift Assignments for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
| Carbon Atom Number | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Succinate) | ~171.5 | Typical chemical shift for an ester carbonyl carbon. |
| C-1 | ~74.5 | Downfield shift from ~71 ppm in l-menthol due to the deshielding effect of the ester group. |
| C-2 | ~49.5 | Minor shift from ~50 ppm in l-menthol. |
| C-3 | ~34.0 | Minor shift from ~34 ppm in l-menthol. |
| C-4 | ~43.0 | Minor shift from ~43 ppm in l-menthol. |
| C-5 | ~26.5 | Minor shift from ~27 ppm in l-menthol. |
| C-6 | ~31.5 | Minor shift from ~31 ppm in l-menthol. |
| C-7 | ~22.0 | Methyl group on the cyclohexane ring, minor shift from l-menthol. |
| C-8 | ~23.5 | Isopropyl methine carbon, minor shift from l-menthol. |
| C-9 | ~21.0 | Isopropyl methyl carbon, minor shift from l-menthol. |
| C-10 | ~16.5 | Isopropyl methyl carbon, minor shift from l-menthol. |
| -CH₂- (Succinate) | ~29.0 | Methylene carbons of the succinate backbone. |
¹H NMR Spectral Data Assignments
The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity through spin-spin coupling. The symmetry of the molecule simplifies the spectrum, as the two menthyl groups are equivalent.
The most significant change upon esterification is the downfield shift of the proton attached to the carbon bearing the ester oxygen (H-1). In l-menthol, this proton typically resonates around 3.4 ppm. In the ester, this proton is expected to shift to a higher ppm value due to the deshielding effect of the carbonyl group. The methylene protons of the succinate moiety are expected to appear as a singlet due to the free rotation around the C-C bond and the symmetry of the molecule.
Table 2: Predicted ¹H NMR Chemical Shift Assignments for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
| Proton Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H-1 | ~4.7 | ddd | J ≈ 10.9, 10.9, 4.4 | Significantly downfield shifted from l-menthol due to esterification. Complex multiplicity due to coupling with H-2 and H-6 protons. |
| -CH₂- (Succinate) | ~2.6 | s | - | Singlet for the four equivalent methylene protons of the succinate backbone. |
| H-2 | ~1.4 | m | - | Complex multiplet. |
| H-3ax | ~1.0 | m | - | Complex multiplet, shielded position. |
| H-3eq | ~1.6 | m | - | Complex multiplet, deshielded relative to H-3ax. |
| H-4 | ~2.0 | m | - | Complex multiplet. |
| H-5 | ~0.9 | m | - | Complex multiplet. |
| H-6ax | ~1.0 | m | - | Complex multiplet, shielded position. |
| H-6eq | ~1.6 | m | - | Complex multiplet, deshielded relative to H-6ax. |
| H-8 | ~1.8 | m | - | Isopropyl methine proton, complex multiplet. |
| H-7 (CH₃) | ~0.9 | d | J ≈ 6.5 | Doublet due to coupling with H-5. |
| H-9/H-10 (CH₃) | ~0.8, ~0.9 | d, d | J ≈ 7.0, J ≈ 7.0 | Two doublets for the diastereotopic isopropyl methyl groups, coupling with H-8. |
Experimental Protocols
The following provides a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for the title compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the complex multiplets of the menthyl group protons.
-
For ¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts should be referenced to the internal standard (TMS).
-
For the ¹H NMR spectrum, integration of the signals should be performed to determine the relative number of protons corresponding to each resonance.
Visualization of Molecular Structure and Numbering Scheme
The following diagram, generated using Graphviz (DOT language), illustrates the molecular structure of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate with the atom numbering system used in the NMR assignments.
Caption: Molecular structure of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate with atom numbering.
Conclusion
This technical guide provides a comprehensive, albeit predicted, assignment of the ¹H and ¹³C NMR spectra of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate. The interpretations are grounded in fundamental NMR principles and data from structurally related compounds. The presented data tables, experimental protocol, and structural diagram offer a valuable resource for researchers working with this molecule or similar ester derivatives. The symmetrical nature of the molecule is a key feature that simplifies the spectra and aids in their interpretation. For definitive confirmation of these assignments, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable. These advanced techniques would allow for the unambiguous correlation of proton and carbon signals, solidifying the structural elucidation of this interesting chiral molecule.
